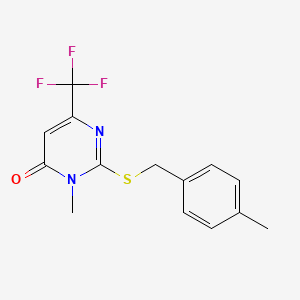

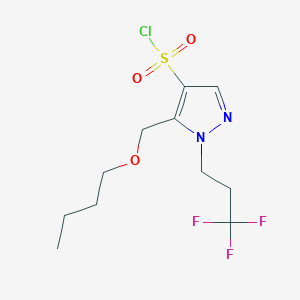

4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a synthetic molecule that likely contains a benzamide moiety, a thiazole ring, and a fluorine atom. While the specific compound is not directly mentioned in the provided papers, the general structure can be inferred from similar compounds discussed in the research. Benzamide derivatives are known for their biological activities, and the incorporation of a thiazole ring and a fluorine atom could potentially enhance these properties.

Synthesis Analysis

The synthesis of benzamide derivatives with a thiazole scaffold is discussed in the first paper, where a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide compounds were synthesized using microwave irradiation . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed, such as solvent-free conditions and microwave-assisted techniques, which are efficient and environmentally friendly.

Molecular Structure Analysis

The molecular structure of benzamide derivatives with heterocyclic components is often complex and can be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the molecular conformations and the electronic properties of such compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can involve various transformations. For instance, the Fries rearrangement is a notable reaction that can be used to synthesize substituted benzamides under catalyst- and solvent-free conditions, as demonstrated in the second paper . This type of reaction could potentially be applied to the synthesis or modification of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the lipophilicity and electronic distribution within the molecule, potentially enhancing its biological activity . The antifungal and anticancer activities of similar compounds suggest that this compound could also exhibit such properties . Additionally, the ADMET properties of these compounds can be computationally predicted to assess their drug-like behavior .

作用機序

Target of Action

The primary target of 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is the metabotropic glutamate receptor 1 (mGluR1). This receptor plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

This compound acts as a potent antagonist of mGluR1 . It binds to the receptor, preventing its activation by glutamate, the primary excitatory neurotransmitter in the brain. This results in a decrease in excitatory synaptic transmission .

Biochemical Pathways

The action of this compound on mGluR1 affects several downstream biochemical pathways. These include the inhibition of cyclic AMP formation, modulation of calcium and potassium channels, and regulation of protein kinase C . The overall effect is a decrease in neuronal excitability.

Result of Action

The action of this compound results in potent antipsychotic-like effects in several animal models . By inhibiting mGluR1, it reduces excessive glutamate activity, which is associated with various neurological and psychiatric disorders.

特性

IUPAC Name |

4-fluoro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVDQWWUZLEZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3019723.png)

![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3019728.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)

![Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3019737.png)

![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)

![4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine](/img/structure/B3019741.png)